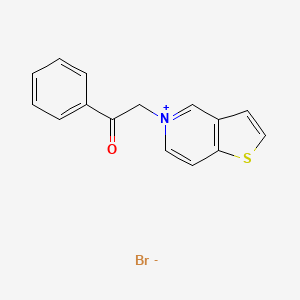

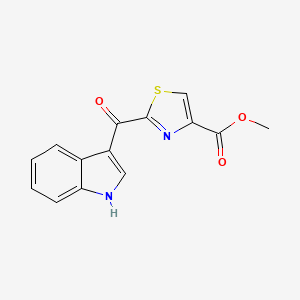

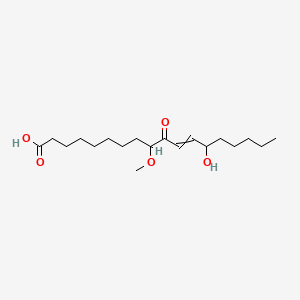

2-(1H-インドール-3-カルボニル)チアゾール-4-カルボン酸メチル

概要

科学的研究の応用

ITE has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its role in modulating immune responses and its potential as an immunosuppressive agent.

Medicine: Investigated for its therapeutic potential in treating autoimmune diseases and inflammatory conditions.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

ITE は、高い親和性 (Ki = 3 nM) でアリール炭化水素受容体 (AhR) に結合することで効果を発揮します。この結合により AhR が活性化され、核に移行し、免疫応答や炎症に関与するさまざまな遺伝子の発現を調節します。 関与する分子標的と経路には、シトクロム P450 酵素の誘導とサイトカイン産生の調節が含まれます .

生化学分析

Biochemical Properties

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The binding of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate to AHR leads to the activation of this receptor, which in turn modulates the expression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune response.

Cellular Effects

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AHR by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes . Additionally, this compound has been shown to inhibit the migration of glioma cells, suggesting a potential role in cancer therapy .

Temporal Effects in Laboratory Settings

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular function can be complex and multifaceted. For instance, prolonged exposure to this compound can lead to sustained activation of AHR, resulting in persistent changes in gene expression and cellular metabolism . These long-term effects may have implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary with different dosages in animal models. At low doses, this compound has been shown to activate AHR and modulate gene expression without causing significant toxicity. At higher doses, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with AHR. Upon activation of AHR, this compound can influence the expression of various enzymes involved in xenobiotic metabolism, including cytochrome P450 enzymes . These enzymes play a crucial role in the detoxification of harmful substances and the metabolism of drugs, highlighting the potential of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate in modulating metabolic processes.

Transport and Distribution

The transport and distribution of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate within cells and tissues are influenced by its interaction with specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is an important determinant of its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with AHR and other intracellular proteins . Additionally, the translocation of the AHR complex to the nucleus upon activation by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate highlights the dynamic nature of its subcellular localization and its role in modulating gene expression and cellular function.

準備方法

合成経路と反応条件

ITE の合成は、通常、インドール-3-カルバルデヒドとチオセミカルバジドを反応させて中間体を生成し、その後環化させてチアゾール環を生成します。最後の段階では、エステル化を行って ITE のエチルエステル型を生成します。 反応条件には、多くの場合、エタノールなどの溶媒と酢酸などの触媒の使用が含まれます .

工業生産方法

ITE の工業生産には、同様の反応経路を使用して大規模合成を行う場合がありますが、収率と純度を向上させるために最適化されます。 連続フロー合成や自動反応器などの技術を使用して、効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

ITE は、次のようなさまざまな化学反応を起こします。

酸化: ITE は、酸化されて対応する酸化物を生成することができます。

還元: 還元反応では、ITE を還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成される場合があり、置換反応によってさまざまな置換誘導体が生成される場合があります .

科学研究への応用

ITE は、さまざまな科学研究に用いられています。

化学: 有機合成における試薬として、および配位化学における配位子として使用されています。

生物学: 免疫応答を調節する役割と、免疫抑制剤としての可能性について研究されています。

医学: 自己免疫疾患や炎症性疾患の治療における治療の可能性について調査されています。

類似化合物との比較

類似化合物

1,4-クリセンキノン: AhR の別の活性化剤。

CH-223191: AhR の特異的なアンタゴニスト。

StemRegenin 1: AhR 阻害剤.

ITE の独自性

ITE は、その強力な免疫抑制活性と AhR に対する高い親和性により、他の化合物とは異なります。 ITE は、他の類似化合物とは異なり、炎症性サイトカインを著しく減少させ、制御性 T 細胞を誘導する可能性を示しており、治療用途に有望な候補となっています .

特性

IUPAC Name |

methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXOGDIPZSCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405386 | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448906-42-1 | |

| Record name | 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448906-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)

![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)

![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)

![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B1229695.png)